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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-1H-pyrazole-5-

carboxamide

CAS No.: 1397187-17-5

Cat. No.: B1391731

Get Quote

Executive Summary & Identification
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a critical heterocyclic scaffold used

primarily in medicinal chemistry as a fragment for kinase inhibitors, Factor Xa inhibitors, and

more recently, Carbonic Anhydrase (CA) inhibitors.[1] Its structural duality—offering both

hydrogen bond donor and acceptor sites within the pyrazole core—makes it a versatile

pharmacophore for fragment-based drug discovery (FBDD).[1][2]

This guide provides a definitive technical breakdown of the compound, resolving common

isomer confusion, detailing a robust synthesis protocol, and outlining its biological relevance.[1]

[2]

Chemical Identity Table[1][2][3][4]
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Property Specification

CAS Number 1397187-17-5

IUPAC Name 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Molecular Formula C₁₀H₈ClN₃O

Molecular Weight 221.64 g/mol

SMILES NC(=O)C1=CC(C2=CC=CC(Cl)=C2)=NN1

Solubility
DMSO (>20 mg/mL), Methanol (Moderate),

Water (Low)

pKa (Calc) ~11.5 (NH of pyrazole), ~14 (Amide)

Critical Isomer Note: In solution, 1H-pyrazoles undergo annular tautomerism.[1][2] The 3-

substituted and 5-substituted forms often interconvert rapidly.[1][2] However, for CAS

registration and solid-state characterization, the specific tautomer 1397187-17-5 is designated

as the 5-carboxamide form.[1][2] Researchers must be aware that N-alkylation will lock the

tautomer, drastically altering biological activity.[1][2]

Synthesis Strategy & Protocol
The most reliable route to 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide avoids the

ambiguity of direct functionalization by building the pyrazole ring from acyclic precursors.[1][2]

Retrosynthetic Analysis
The pyrazole core is constructed via a [3+2] cyclization strategy.[1][2] The key intermediate is a

1,3-diketone (or equivalent keto-ester), formed by the Claisen condensation of 3'-

chloroacetophenone with diethyl oxalate.[1][2]

Validated Experimental Protocol
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Step 1: Claisen Condensation

Reagents: 3'-Chloroacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide

(NaOEt) (1.5 eq), Ethanol (anhydrous).[1][2]

Procedure:

Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.

Add 3'-chloroacetophenone dropwise at 0°C.

Add diethyl oxalate slowly to maintain temperature <10°C.[1][2]

Allow to warm to room temperature (RT) and reflux for 4 hours.

Checkpoint: The solution should turn dark yellow/orange, indicating enolate formation.[1]

[2]

Workup: Acidify with 1M HCl to precipitate the diketoester intermediate (ethyl 4-(3-

chlorophenyl)-2,4-dioxobutanoate). Filter and dry.[1][2][3]

Step 2: Cyclization with Hydrazine

Reagents: Diketoester intermediate (from Step 1), Hydrazine hydrate (1.2 eq), Ethanol.[1][2]

Procedure:

Suspend the diketoester in ethanol.[1][2]

Add hydrazine hydrate dropwise at 0°C (Exothermic reaction—Control is critical to prevent

decomposition).[1][2]

Reflux for 2-3 hours.[1][2]

Result: Formation of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate.[1][2]

Step 3: Amidation (The "Direct" Method)[1][2]

Reagents: Pyrazole ester (from Step 2), 7N Ammonia in Methanol (excess).
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Procedure:

Dissolve the ester in 7N NH₃/MeOH in a sealed pressure tube.

Heat to 80°C for 12-24 hours.

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield the final

carboxamide.[1][2]

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis pathway from acetophenone precursor to final carboxamide.

Biological Applications & SAR Logic[1][2]
Carbonic Anhydrase (CA) Inhibition
Recent studies (see Reference 1) have highlighted pyrazole-carboxamides as potent inhibitors

of human Carbonic Anhydrase (hCA) isoforms.[1][2] The sulfonamide moiety is typically the

primary zinc-binding group (ZBG), but the carboxamide scaffold provides secondary

interactions within the active site, improving selectivity for hCA II (associated with glaucoma

and edema) over hCA I.[1][2]

Kinase & Factor Xa Scaffolds
The 3-aryl-pyrazole-5-carboxamide motif mimics the adenosine ring of ATP, allowing it to

function as a hinge-binder in various kinase inhibitors.[1][2]

Mechanism: The amide nitrogen (donor) and the pyrazole nitrogen (acceptor) form a

bidentate hydrogen bond network with the kinase hinge region.[1][2]
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Scaffold Hopping: This structure is often used to replace more lipophilic cores to improve

metabolic stability (lower LogP).[1][2]

Toxicity & Safety Warning
While the 1H-pyrazole (unsubstituted N) is generally well-tolerated, N-methylated derivatives of

this scaffold have shown unexpected acute mammalian toxicity due to mitochondrial respiration

inhibition (Reference 2).[1][2]

Safety Protocol: When modifying this scaffold, avoid small alkyl groups on the pyrazole

nitrogen unless necessary for potency. Always screen for mitochondrial toxicity early in the

lead optimization phase.[1][2]

Mechanism of Action Diagram
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Figure 2: Mechanism of action and critical safety consideration for the pyrazole-carboxamide

scaffold.

Quality Control & Analytical Standards
To ensure the integrity of experimental results, the synthesized compound must meet the

following criteria:
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Purity: >98% by HPLC (254 nm).

1H NMR (DMSO-d6, 400 MHz):

δ 13.5-14.0 (br s, 1H, Pyrazole NH)[1][2]

δ 7.9-8.0 (br s, 1H, Amide NH)[1][2]

δ 7.8 (s, 1H, Pyrazole CH)[1][2]

δ 7.4-7.6 (m, 4H, Phenyl protons)[1][2]

Note: The broad Pyrazole NH signal confirms the 1H-tautomer.[1][2]

Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C.[1]

[2]

References
Preston, S., et al. (2021).[1][2][4] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit

Unexpected Acute Mammalian Toxicity."[1][2] Journal of Medicinal Chemistry, 64(1), 840-

844.[1][2][4] Retrieved from [Link][1][2]

National Institutes of Health (NIH). (2024).[1][2] Synthesis and biological evaluation of novel

pyrazole-carboxamides. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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